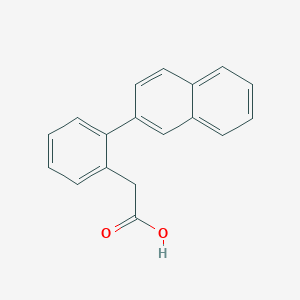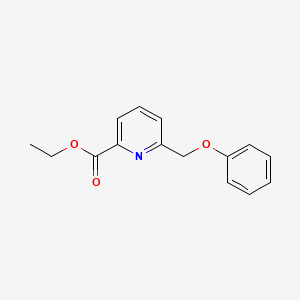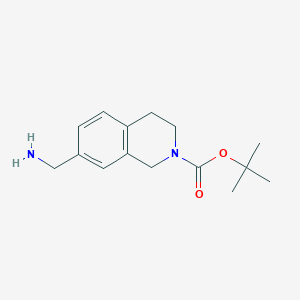
2-(2-(Naphthalen-2-yl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-(naftalen-2-il)fenil)acético es un compuesto orgánico que pertenece a la clase de ácidos carboxílicos aromáticos. Este compuesto presenta un sistema de anillos de naftaleno unido a un grupo fenilo, que está aún más conectado a una parte de ácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-(naftalen-2-il)fenil)acético típicamente implica la reacción de derivados de naftaleno con derivados de ácido fenilacético. Un método común incluye la acilación de Friedel-Crafts de naftaleno con cloruro de fenilacetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del catalizador.
Métodos de producción industrial
La producción industrial del ácido 2-(2-(naftalen-2-il)fenil)acético puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener compuestos de alta pureza adecuados para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-(naftalen-2-il)fenil)acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en los anillos de naftaleno o fenilo, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3) en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir alcoholes o hidrocarburos. Las reacciones de sustitución dan como resultado varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(2-(naftalen-2-il)fenil)acético tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación explora su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-(naftalen-2-il)fenil)acético implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas o interactuar con receptores celulares para inducir respuestas biológicas específicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenilacético: Un análogo más simple con un grupo fenilo unido a una parte de ácido acético.
Ácido naftalenacético: Contiene un anillo de naftaleno unido a un grupo de ácido acético.
Ácido indol-3-acético: Una hormona vegetal con una estructura de anillo de indol.
Singularidad
El ácido 2-(2-(naftalen-2-il)fenil)acético es único debido a sus estructuras combinadas de naftaleno y fenilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H14O2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-(2-naphthalen-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-15-7-3-4-8-17(15)16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,12H2,(H,19,20) |
Clave InChI |
FGGXUGNVPXUMKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)

![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)









![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)
